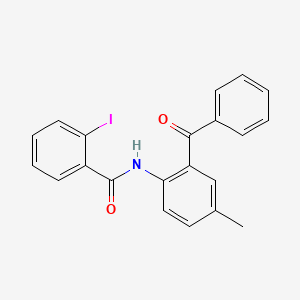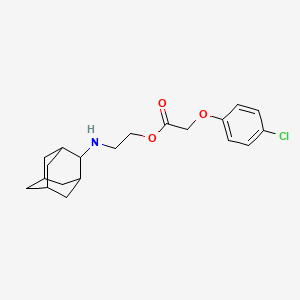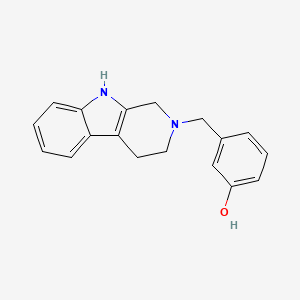
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide, also known as BIBX1382, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of tyrosine kinase inhibitors and has been shown to have potent inhibitory effects on the epidermal growth factor receptor (EGFR) and related receptors.
Mecanismo De Acción
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide exerts its inhibitory effects on the EGFR and related receptors by binding to the ATP-binding site of the receptor and preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, angiogenesis, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on the EGFR and related receptors, which are involved in various physiological and pathological processes, including cell growth, differentiation, migration, and survival. In addition, this compound has been shown to modulate the activity of various intracellular signaling pathways, including the MAPK and PI3K/AKT pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has several advantages for lab experiments, including its high potency and selectivity for the EGFR and related receptors, its well-defined mechanism of action, and its availability as a commercially available reagent. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide, including:
1. Development of more potent and selective analogs of this compound for the treatment of cancer and other diseases.
2. Evaluation of the therapeutic potential of this compound in combination with other anticancer agents, including chemotherapy and immunotherapy.
3. Investigation of the role of this compound in the regulation of tumor microenvironment and immune response.
4. Development of novel drug delivery systems for this compound to improve its pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
In conclusion, this compound is a promising small molecule with potent inhibitory effects on the EGFR and related receptors, which has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to evaluate its safety and efficacy in preclinical and clinical studies and to explore its potential as a novel therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-benzoyl-4-methylphenylamine to yield this compound. The synthesis process has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to have potent inhibitory effects on the EGFR and related receptors, which are overexpressed in many types of cancer. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16INO2/c1-14-11-12-19(23-21(25)16-9-5-6-10-18(16)22)17(13-14)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJCJQZLIMGRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)


![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)